N-[(pyridin-4-yl)methyl]guanidine hydrochloride
Overview
Description
N-[(pyridin-4-yl)methyl]guanidine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN4 and its molecular weight is 186.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Control in Guanidine Derivatives
- Conformational Analysis: The synthesis and conformational analysis of pyridin-2-yl guanidine derivatives have been explored, highlighting significant differences in the dihedral angle between the guanidine/ium moiety and the pyridine ring in salts compared to protected derivatives. These studies are crucial for understanding the molecular dynamics and potential applications of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in various fields (Kelly et al., 2011).
Catalytic Applications
- Catalyst for Heck-Mizoroki Coupling Reactions: N-Aryl-N′,N″-di(pyridin-2-yl)- and N-aryl-N′,N″-bis(6-methylpyridin-2-yl)guanidines have been synthesized and used as catalysts in Heck-Mizoroki coupling reactions. This demonstrates the potential use of this compound in facilitating important chemical reactions (Mishra et al., 2019).
Synthesis of Complexes and Ligands
- Synthesis of Cobalt Complexes: The synthesis of guanidine-pyridine hybrid ligands and their application in forming cobalt complexes has been studied. These complexes exhibit unique structural characteristics and potential for various applications in coordination chemistry (Hoffmann et al., 2009).
- Synthesis of Pyrimidine Derivatives: N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, a pyrimidine derivative, has been synthesized, showcasing the utility of this compound in the creation of new chemical entities (He et al., 2006).
Oxidative Cyclization
- Oxidative Cyclization Processes: Studies on the oxidative cyclization of pyridinyl guanidine derivatives provide insights into novel synthetic pathways, relevant for developing new compounds and materials (Ishimoto et al., 2015).
Biomedical Applications
- Insulinotropic Activity in Antidiabetic Agents: Substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidine and related compounds have been developed as a new class of antidiabetic agents, showing in vitro insulinotropic activity. This highlights the biomedical potential of this compound (Bahekar et al., 2007).
Analysis of Superbases
- Study of Bicyclic Guanidine Superbases: Pyridine substituted with bicyclic guanidine groups has been analyzed as potential superbases, combining spectroscopic, diffraction, and computational techniques. This provides a foundation for the development of new superbases using this compound (Schwamm et al., 2016).
Drug Design and Therapeutics
- Template for Drug Design Against Leukemia: Synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia, exemplify the role of this compound in therapeutic applications (Moreno-Fuquen et al., 2021).
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-7(9)11-5-6-1-3-10-4-2-6;/h1-4H,5H2,(H4,8,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVOGEKLWLJJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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